molecular formula C7H3ClF3N3 B2387567 FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 CAS No. 1319051-34-7

FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1

Cat. No. B2387567
CAS RN: 1319051-34-7
M. Wt: 221.57
InChI Key: FYSYTSWOFJBACS-UHFFFAOYSA-N
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Description

FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 is a chemical compound that has been widely studied in scientific research. It is commonly referred to as a triazolo-pyrimidine compound and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 is not fully understood but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of the protein kinase, which is involved in the regulation of cell growth and division. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 in lab experiments include its ability to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. However, the limitations of using FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1. One potential direction is the development of new anti-cancer drugs based on the structure of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1. Additionally, further research is needed to fully understand the mechanism of action of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 and its potential applications in the field of materials science. Finally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have anti-inflammatory properties and further research is needed to explore its potential use in the treatment of various inflammatory diseases.

Synthesis Methods

The synthesis method of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 involves the reaction of 4-chloro-5-fluoro-1H-pyrazole with 3-amino-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with a fluorinating agent such as Selectfluor to produce FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1. This synthesis method has been widely used in scientific research and has been found to be efficient and reliable.

Scientific Research Applications

FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been extensively studied in scientific research and has been found to have various applications. It has been found to exhibit anti-cancer properties and has been studied as a potential anti-cancer drug. It has also been studied for its potential use as a diagnostic tool for various diseases. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have potential applications in the field of materials science and has been studied for its use in the development of new materials.

properties

IUPAC Name

5-chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-6-12-3-13-14(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSYTSWOFJBACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=NC=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1

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